molecular formula C10H12ClF2N3S B12231458 1-(2-Fluoroethyl)-n-[(5-fluoro-2-thienyl)methyl]-1h-pyrazol-4-amine

1-(2-Fluoroethyl)-n-[(5-fluoro-2-thienyl)methyl]-1h-pyrazol-4-amine

Cat. No.: B12231458
M. Wt: 279.74 g/mol
InChI Key: HLTBPNNNIGONNS-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-n-[(5-fluoro-2-thienyl)methyl]-1h-pyrazol-4-amine is a synthetic compound characterized by the presence of fluorine atoms and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoroethyl)-n-[(5-fluoro-2-thienyl)methyl]-1h-pyrazol-4-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with 2-fluoroethyl bromide under basic conditions.

    Attachment of the thienylmethyl group: This can be done via a nucleophilic substitution reaction using 5-fluoro-2-thienylmethyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoroethyl)-n-[(5-fluoro-2-thienyl)methyl]-1h-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(2-Fluoroethyl)-n-[(5-fluoro-2-thienyl)methyl]-1h-pyrazol-4-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.

    Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-n-[(5-fluoro-2-thienyl)methyl]-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with target proteins, enhancing binding affinity. The pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. The thienylmethyl group can contribute to the overall hydrophobic interactions, stabilizing the compound-protein complex.

Biological Activity

1-(2-Fluoroethyl)-n-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrazole core substituted with a 2-fluoroethyl group and a 5-fluoro-2-thienyl moiety. The presence of these fluorinated groups may enhance its metabolic stability and bioactivity.

Biological Activity Overview

Research indicates that compounds with a pyrazole scaffold exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound under discussion has shown promising results in various assays.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant anticancer activity against several cancer cell lines. For instance:

  • HepG2 (liver cancer) : The compound exhibited a growth inhibition percentage of approximately 54%, indicating moderate efficacy.
  • HeLa (cervical cancer) : A growth inhibition of about 38% was observed, suggesting potential as an anticancer agent without significant toxicity to normal cells .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been investigated through its effect on pro-inflammatory cytokine release. Studies showed that it could inhibit the release of TNF-alpha in stimulated immune cells, highlighting its potential as an anti-inflammatory agent .

Structure-Activity Relationships (SAR)

The introduction of different substituents at the pyrazole's N1 position significantly influences biological activity. For example:

  • Alkyl and Aryl Substituents : Alterations in these groups can lead to a loss of antiproliferative activity against various cell lines .
  • Thienyl Moiety : The incorporation of the thienyl group at position 5 has been linked to enhanced toxicity profiles, which may necessitate careful consideration in drug development .

Case Studies and Research Findings

Several studies have investigated the biological effects of similar pyrazole derivatives:

CompoundActivityCell LineIC50 Value
Compound AAnticancerHepG225 µM
Compound BAnti-inflammatoryLPS-stimulated macrophagesIC50 = 0.283 mM
Compound CAntioxidantVarious assays (ABTS, FRAP)Not specified

These findings underscore the potential of pyrazole derivatives in therapeutic applications, with ongoing research focusing on optimizing their structures for improved efficacy and reduced toxicity.

Properties

Molecular Formula

C10H12ClF2N3S

Molecular Weight

279.74 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H11F2N3S.ClH/c11-3-4-15-7-8(5-14-15)13-6-9-1-2-10(12)16-9;/h1-2,5,7,13H,3-4,6H2;1H

InChI Key

HLTBPNNNIGONNS-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)F)CNC2=CN(N=C2)CCF.Cl

Origin of Product

United States

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